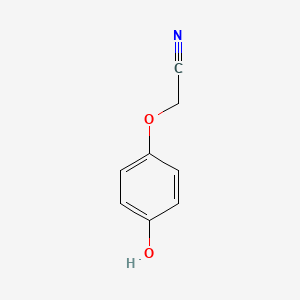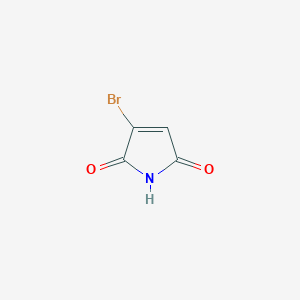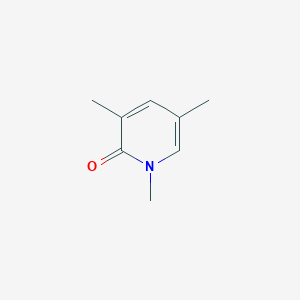
Unii-S368KI4BJ9
Overview
Description
Preparation Methods
The synthesis of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium involves several steps. The synthetic route typically starts with the preparation of the glycerophospholipid backbone, followed by the introduction of the palmitoyl and linoleoyl fatty acid chains. The final step involves the addition of the phospho-L-serine group. Industrial production methods often employ enzymatic or chemical catalysis to achieve high yields and purity.
Chemical Reactions Analysis
1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated linoleoyl chain, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can target the carbonyl groups in the fatty acid chains.
Substitution: The phospho-L-serine group can undergo substitution reactions with nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium has diverse applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: This compound is employed in membrane studies to understand the role of phospholipids in cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drug delivery systems and treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. It targets specific proteins and receptors, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium can be compared with other glycerophospholipids, such as:
- 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine
- 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine
These compounds share similar structures but differ in their fatty acid chains, which can influence their physical properties and biological activities. The unique combination of palmitoyl and linoleoyl chains in 1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium provides distinct characteristics, making it valuable for specific applications.
Properties
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b13-11-,18-17-;/t36-,37+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLLCKLCLMRAPV-WHVRKWPVSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H73NNaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384833-20-9 | |
| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384833209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S368KI4BJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)




![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B3043983.png)







